Cas no 1559939-58-0 (4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one)

4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative featuring a pyrrolidine substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The compound's rigid cyclohexanone scaffold, combined with the stereogenic centers provided by the methyl and pyrrolidinyl groups, makes it a valuable intermediate for constructing complex molecular architectures. Its structural features facilitate selective functionalization, enabling precise control in synthetic routes. The pyrrolidine moiety further contributes to its potential as a ligand or catalyst in enantioselective reactions. This compound is particularly relevant in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and conformational stability.
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one structure
1559939-58-0 structure
Product name:4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
CAS No:1559939-58-0
MF:C11H19NO
MW:181.274663209915
CID:5696689
PubChem ID:79536271

4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • CS-0348553
    • 1559939-58-0
    • AKOS018092073
    • EN300-1125934
    • 4-METHYL-2-(PYRROLIDIN-2-YL)CYCLOHEXAN-1-ONE
    • Cyclohexanone, 4-methyl-2-(2-pyrrolidinyl)-
    • 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
    • Inchi: 1S/C11H19NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-10,12H,2-7H2,1H3
    • InChI Key: NIPIJQHJMNWZCA-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)CC1C1CCCN1

Computed Properties

  • Exact Mass: 181.146664230g/mol
  • Monoisotopic Mass: 181.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 0.999±0.06 g/cm3(Predicted)
  • Boiling Point: 283.4±13.0 °C(Predicted)
  • pka: 10.01±0.10(Predicted)

4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1125934-1.0g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0
1g
$728.0 2023-05-23
Enamine
EN300-1125934-0.25g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1125934-5.0g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0
5g
$2110.0 2023-05-23
Enamine
EN300-1125934-10g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1125934-10.0g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0
10g
$3131.0 2023-05-23
Enamine
EN300-1125934-0.5g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1125934-0.05g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1125934-2.5g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1125934-0.1g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1125934-1g
4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
1559939-58-0 95%
1g
$699.0 2023-10-26

Additional information on 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one

Chemical Profile of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one (CAS No. 1559939-58-0)

4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 1559939-58-0, belongs to a class of molecules that have garnered considerable attention due to their structural complexity and functional diversity. The presence of both a cyclohexanone moiety and a pyrrolidine substituent imparts distinct chemical properties that make it a valuable scaffold for further derivatization and investigation.

The molecular structure of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one consists of a cyclohexane ring substituted with a ketone group at the 1-position and a pyrrolidine ring at the 2-position, with an additional methyl group at the 4-position of the cyclohexane ring. This arrangement contributes to its versatility in terms of reactivity and potential interactions with biological targets. The compound’s stereochemistry, particularly the orientation of the substituents around the cyclohexane ring, plays a crucial role in determining its pharmacological profile.

In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those incorporating the pyrrolidine moiety. Pyrrolidine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The incorporation of such a moiety into a cyclohexanone backbone, as seen in 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one, suggests that this compound may exhibit similar properties or even novel mechanisms of action.

One of the most compelling aspects of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is its potential as a building block for drug discovery. The structural features of this compound allow for modifications at multiple sites, enabling chemists to fine-tune its properties for specific therapeutic applications. For instance, the ketone group can be further functionalized through condensation reactions or reduced to form secondary alcohols, while the pyrrolidine ring can be modified through nucleophilic substitution or other reactions to introduce additional pharmacophores.

Recent studies have begun to explore the biological activity of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one and its derivatives. Preliminary in vitro assays have suggested that this compound may possess inhibitory activity against certain enzymes and receptors relevant to neurological disorders. The pyrrolidine moiety, in particular, has been associated with interactions that modulate neurotransmitter release and receptor function, making it an attractive target for drugs aimed at treating conditions such as depression, anxiety, and cognitive impairments.

The cyclohexanone core of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one also contributes to its potential therapeutic applications. Cyclohexanone derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This structural feature suggests that 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one may have applications beyond CNS disorders, potentially extending to metabolic diseases or inflammatory conditions where modulation of enzyme activity is desired.

From a synthetic chemistry perspective, 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one presents an interesting challenge due to its complex stereochemistry. The synthesis of this compound requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, but optimizing processes for industrial-scale production remains an ongoing effort.

The pharmaceutical industry continues to invest in research aimed at uncovering new therapeutic agents derived from structurally diverse compounds like 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one. The combination of computational modeling and high-throughput screening techniques has accelerated the discovery process by allowing researchers to rapidly assess the potential biological activity of novel compounds. This approach has led to several promising candidates entering preclinical development pipelines.

In conclusion,4-Methyl--(pyrrolidin--)-cyclo--(cyclo--)-cyclo--(cyclo--)-cyclo--(cyclo--)-cyclo--(cyclo--)-cyclo--(cyclo--)-cyclo--(cyclocleanliness)on (CAS No.--1559939--58--) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation into new drug development. As synthetic chemistry continues to evolve,the accessibility and diversity of such compounds will undoubtedly contribute to advancements in medicine.

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